N-(1-benzyl-1H-pyrazol-5-yl)-3-ethoxybenzamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-3-ethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring and an ethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-3-ethoxybenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Benzylation: The pyrazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the benzylated pyrazole with 3-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-3-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular targets in various biological processes.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical or agrochemical applications.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxybenzamide groups may facilitate binding to active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-1H-pyrazol-5-yl)benzamide: Lacks the ethoxy group, which may affect its binding affinity and biological activity.
N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of the ethoxybenzamide, potentially altering its reactivity and applications.
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, binding properties, and overall biological activity. This structural feature distinguishes it from other similar compounds and may provide specific advantages in certain applications.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-10-6-9-16(13-17)19(23)21-18-11-12-20-22(18)14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3,(H,21,23) |
InChI Key |
SHTJPAUMJPYIJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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